Alion

Description

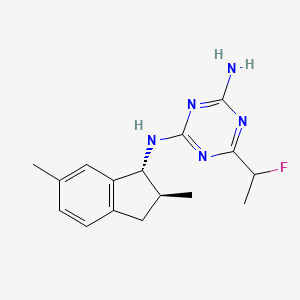

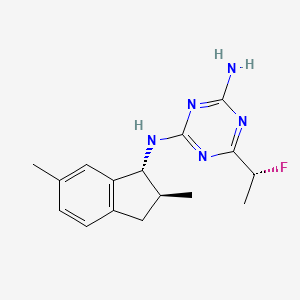

Structure

3D Structure

Properties

Molecular Formula |

C16H20FN5 |

|---|---|

Molecular Weight |

301.36 g/mol |

IUPAC Name |

2-N-[(1R,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-yl]-6-[(1R)-1-fluoroethyl]-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C16H20FN5/c1-8-4-5-11-7-9(2)13(12(11)6-8)19-16-21-14(10(3)17)20-15(18)22-16/h4-6,9-10,13H,7H2,1-3H3,(H3,18,19,20,21,22)/t9-,10+,13+/m0/s1 |

InChI Key |

YFONKFDEZLYQDH-OPQQBVKSSA-N |

Isomeric SMILES |

C[C@H]1CC2=C([C@@H]1NC3=NC(=NC(=N3)N)[C@@H](C)F)C=C(C=C2)C |

Canonical SMILES |

CC1CC2=C(C1NC3=NC(=NC(=N3)N)C(C)F)C=C(C=C2)C |

Origin of Product |

United States |

Foundational & Exploratory

Alion® Herbicide: A Technical Guide to Its Chemical Composition and Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alion® herbicide, a product developed by Bayer CropScience, is a pre-emergent herbicide used for the control of a broad spectrum of annual grasses and broadleaf weeds. Its efficacy is attributed to its active ingredient, indaziflam (B594824), a potent inhibitor of cellulose (B213188) biosynthesis. This technical guide provides an in-depth overview of the chemical composition, formulation, and analytical methodologies related to this compound® herbicide, tailored for a scientific audience.

Chemical Composition

The primary active constituent of this compound® herbicide is indaziflam. Chemically, indaziflam belongs to the alkylazine class of herbicides.

Active Ingredient: Indaziflam

Indaziflam is a chiral molecule, with the herbicidal activity primarily attributed to a specific stereoisomer.

| Property | Value |

| Common Name | Indaziflam |

| Chemical Name | N-[(1R,2S)-2,3-dihydro-2,6-dimethyl-1H-inden-1-yl]-6-[(1RS)-1-fluoroethyl]-1,3,5-triazine-2,4-diamine |

| CAS Number | 950782-86-2 |

| Molecular Formula | C₁₆H₂₀FN₅ |

| Molecular Weight | 301.36 g/mol |

| Chemical Structure |

|

| Physical State | Off-white solid |

| Melting Point | 183 °C |

| Water Solubility | 2.8 mg/L (at 20 °C) |

| Density | 1.23 g/cm³ |

Source: PubChem, Wikipedia[1]

Formulation

This compound® herbicide is formulated as a suspension concentrate (SC).[2][3] This type of formulation consists of a stable suspension of the solid active ingredient in a liquid, typically water-based, medium. The concentration of indaziflam in commercial this compound® products can vary. For example, this compound® 500 SC Herbicide contains 500 g/L of indaziflam.[2] Another common formulation contains 19.05% indaziflam by weight.[4]

Co-formulants

While the complete formulation of commercial herbicides is proprietary, Safety Data Sheets (SDS) provide information on hazardous components and give insight into the types of co-formulants used. Based on available SDS for this compound®, the following types of inert ingredients are present:

| Component | Function | Concentration Range |

| Propylene Glycol | Antifreeze, solvent | >= 1% |

| Ethoxylated Polyarylphenol | Dispersant, emulsifier | >= 0.1 – <= 25% |

| 1,2-Benzisothiazol-3(2H)-one | Preservative | > 0.005 – < 0.05% |

Source: Bayer CropScience SDS[5]

These co-formulants are essential for the stability and efficacy of the suspension concentrate. Propylene glycol prevents the formulation from freezing, while the dispersant ensures the uniform suspension of indaziflam particles in the liquid carrier and upon dilution in the spray tank. The preservative prevents microbial growth in the water-based formulation.

Mode of Action

Indaziflam is a potent inhibitor of cellulose biosynthesis in plants, classified as a Group 29 herbicide by the Herbicide Resistance Action Committee (HRAC).[2][6] By disrupting the production of cellulose, a critical component of the plant cell wall, indaziflam prevents the germination and emergence of susceptible weed seedlings.

Caption: Conceptual signaling pathway of indaziflam's mode of action.

Experimental Protocols

Formulation Analysis: Quality Control of Suspension Concentrate

The quality control of a suspension concentrate formulation like this compound® is crucial to ensure its physical stability and biological efficacy. The Collaborative International Pesticides Analytical Council (CIPAC) provides standardized methods for such analyses. A general workflow for the quality control of a suspension concentrate is outlined below.

References

Indaziflam: A Technical Guide to its Molecular Structure, Properties, and Mode of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indaziflam (B594824) is a potent, pre-emergent herbicide belonging to the alkylazine chemical class. It provides long-lasting control of a broad spectrum of grass and broadleaf weeds by inhibiting cellulose (B213188) biosynthesis, a fundamental process in plant cell wall formation. This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, mechanism of action, synthesis, and key experimental data related to indaziflam. Detailed methodologies for pivotal toxicological and environmental fate studies are presented to support further research and development.

Molecular Structure and Physicochemical Properties

Indaziflam is a chiral molecule with a complex stereochemistry that is crucial for its herbicidal activity. Its systematic IUPAC name is N²-[(1R,2S)-2,3-dihydro-2,6-dimethyl-1H-inden-1-yl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine. The commercial product is a specific mixture of diastereomers.

Chemical Identity

| Identifier | Value |

| IUPAC Name | N²-[(1R,2S)-2,3-dihydro-2,6-dimethyl-1H-inden-1-yl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine[1] |

| CAS Number | 950782-86-2[1] |

| Chemical Formula | C₁₆H₂₀FN₅[1] |

| Molar Mass | 301.369 g/mol [1] |

Physicochemical Properties

| Property | Value |

| Melting Point | 183 °C[1] |

| Density | 1.23 g/mL[1] |

| Water Solubility | 2.8 mg/L (at 20 °C)[1] |

| Log P (octanol-water partition coefficient) | 2.8[1] |

Mechanism of Action: Cellulose Biosynthesis Inhibition

Indaziflam's primary mode of action is the inhibition of cellulose biosynthesis in plants.[2] This disruption of cell wall formation ultimately leads to the death of susceptible weed seedlings.

Indaziflam's inhibitory effect on cellulose biosynthesis is characterized by the following key events:

-

Reduced Velocity of Cellulose Synthase Complexes (CSCs): Indaziflam slows the movement of CSCs within the plasma membrane.

-

Increased Density of CSCs: The herbicide causes an accumulation of CSCs in the focal plane of the plasma membrane.

-

No Direct Impact on Microtubules: Unlike some other cellulose biosynthesis inhibitors, indaziflam does not appear to directly alter the structure or dynamics of cortical microtubules.

The precise molecular target of indaziflam within the cellulose synthase machinery is still under investigation but is known to be different from other classes of cellulose biosynthesis inhibitors.

Figure 1: Simplified signaling pathway of indaziflam's inhibitory action on cellulose biosynthesis.

Synthesis of Indaziflam

The chemical synthesis of indaziflam is a multi-step process that involves the careful construction of the triazine core and the chiral indane moiety. The key steps are outlined below.

Figure 2: A generalized workflow for the chemical synthesis of indaziflam.

Experimental Protocols

This section details the methodologies for key toxicological and environmental fate studies conducted on indaziflam. These protocols are based on internationally recognized guidelines to ensure data quality and comparability.

Toxicology Studies

-

Guideline: OECD Guideline for the Testing of Chemicals, Section 4, No. 425.

-

Test System: Young adult nulliparous and non-pregnant female rats (e.g., Wistar or Sprague-Dawley strain).

-

Administration: A single oral dose of indaziflam is administered via gavage.

-

Procedure: A sequential dosing approach is used. The initial dose is selected based on available information. If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next is dosed at a lower level. This continues until the criteria for stopping are met.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days post-dosing. A gross necropsy is performed on all animals at the end of the study.

-

Endpoint: The LD₅₀ (median lethal dose) is calculated using the maximum likelihood method.

-

Guideline: OECD Guideline for the Testing of Chemicals, Section 4, No. 409.

-

Test System: Purebred dogs (e.g., Beagle), typically four males and four females per dose group.

-

Administration: Indaziflam is administered daily, typically in gelatin capsules, for 90 consecutive days.

-

Dose Groups: At least three dose levels and a concurrent control group.

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements. Ophthalmoscopic examinations, hematology, clinical chemistry, and urinalysis are conducted at pre-test and at specified intervals during the study.

-

Pathology: All animals are subjected to a full gross necropsy. A comprehensive set of tissues from all animals in the control and high-dose groups are examined histopathologically.

-

Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined.

Environmental Fate Studies

-

Guideline: OECD Guideline for the Testing of Chemicals, Section 3, No. 307.

-

Test System: A minimum of three different soil types with varying characteristics (e.g., texture, organic carbon content, pH).

-

Procedure: Radiolabeled ([¹⁴C]) indaziflam is applied to the soil samples. The treated soil is incubated in the dark at a controlled temperature and moisture content for up to 120 days.

-

Analysis: At various time intervals, replicate soil samples are extracted and analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection to quantify the parent compound and its transformation products. Volatile organics and ¹⁴CO₂ are trapped to assess mineralization.

-

Endpoint: The rate of degradation of indaziflam and the formation and decline of its major metabolites are determined. The half-life (DT₅₀) of indaziflam in each soil type is calculated.

-

Guideline: OECD Guideline for the Testing of Chemicals, Section 3, No. 312.

-

Test System: Glass columns packed with representative agricultural soils.

-

Procedure: Radiolabeled ([¹⁴C]) indaziflam is applied to the surface of the soil columns. The columns are then irrigated with a defined volume of artificial rainwater over a set period (e.g., 48 hours).

-

Analysis: The leachate is collected and analyzed for radioactivity. The soil columns are then frozen, sectioned, and each section is analyzed to determine the distribution of radioactivity down the soil profile.

-

Endpoint: The mobility of indaziflam and its metabolites in soil is assessed, and a mass balance is calculated.

Figure 3: A representative experimental workflow for a soil leaching column study according to OECD Guideline 312.

Conclusion

Indaziflam represents a significant advancement in weed management technology due to its novel mode of action and long-lasting residual activity. A thorough understanding of its molecular structure, physicochemical properties, and biological interactions is paramount for its effective and safe use. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers and scientists involved in the ongoing evaluation and development of this and other herbicidal compounds. Further research into the precise molecular target of indaziflam will undoubtedly provide deeper insights into the complex process of cellulose biosynthesis in plants.

References

Indaziflam's Journey in the Soil: A Technical Guide to its Environmental Fate and Dissipation

For Researchers, Scientists, and Drug Development Professionals

Indaziflam (B594824), a pre-emergent herbicide from the alkylazine chemical group, is a critical tool in modern weed management due to its efficacy at low doses and prolonged residual activity.[1][2] Its primary mode of action is the inhibition of cellulose (B213188) biosynthesis, a process vital for plant cell wall formation, thus affecting cell division and elongation.[3] Understanding the environmental fate and dissipation of indaziflam in soil is paramount for assessing its environmental risk, ensuring its responsible use, and developing new, safer herbicidal formulations. This technical guide provides an in-depth analysis of indaziflam's behavior in the soil environment, compiling key quantitative data, detailing experimental protocols, and visualizing complex processes.

Dissipation and Degradation in the Soil Matrix

Indaziflam's persistence in soil is a key characteristic, contributing to its long-lasting weed control.[1][4] The dissipation half-life (DT50) of indaziflam can vary significantly depending on soil type and environmental conditions, but it is generally considered to be moderately persistent to persistent.[3][5] The primary routes of dissipation are biotic degradation by soil microorganisms and, to a lesser extent, leaching.[3][6] Photolysis is not a major degradation pathway for indaziflam in soil.[3]

Microbial metabolism is a major driver of indaziflam degradation.[7] Studies have shown that its application can shift soil microbial community composition, potentially affecting nitrogen metabolism.[8][9] The degradation of indaziflam in soil follows first-order kinetics.[7][10]

Quantitative Dissipation Data

The following table summarizes the reported dissipation half-life (DT50) values for indaziflam in various soil types.

| Soil Type | DT50 (days) | Experimental Conditions | Reference(s) |

| Sandy Clay Oxisol (OXIsc) | 95 - 119 | Field study with bare soil, organic compost, and crop debris cover. | [1][11] |

| Clay Oxisol (OXIcl) | 135 - 161 | Field study with bare soil, organic compost, and crop debris cover. | [1][11] |

| General (reported value) | > 150 | Aerobic soils. | [3][5] |

| Sandy Clay Loam | 96 | Field dissipation study. | [7][10] |

| Loamy Sand | 78 | Field dissipation study. | [7][10] |

| Various Soils | 63 - 99 | Greenhouse study. | [7][12][13] |

| Various Soils | 30 - 86 | Field study. | [4][13] |

| General (reported range) | 22 - 176 | Not specified. | [6][14] |

Degradation Pathway

Indaziflam undergoes transformation in the soil, leading to the formation of several metabolites. The major environmental metabolites include triazine-indanone, indaziflam carboxylic acid, and diaminotriazine.[3][12] Notably, some of these degradates are more mobile than the parent indaziflam molecule.[2][3][6] The diaminotriazine metabolite, in particular, is both more persistent and more mobile, posing a potential for groundwater leaching.[3]

Mobility and Sorption in Soil

The movement of indaziflam in the soil profile is primarily governed by its sorption to soil particles. It is generally classified as having moderate mobility.[3] The sorption of indaziflam is positively correlated with the organic carbon content and clay content of the soil.[15][16] Desorption often exhibits hysteresis, meaning that the compound is more strongly retained by the soil than predicted by sorption alone, which can further limit its mobility.[15]

Quantitative Sorption Data

The following table presents the soil organic carbon-water (B12546825) partitioning coefficient (Koc) and the soil-water distribution coefficient (Kd) for indaziflam.

| Parameter | Value | Soil Type/Conditions | Reference(s) |

| Koc | 396 - 789 L/kg | Various soils. | [3] |

| Koc | ~1,000 L/kg | General value. | [1] |

| Kd | 4.66 - 29.3 | Brazilian oxisols. | [15] |

| Kd | 6.62 - 14.3 | U.S. mollisols. | [15] |

| Kd | 6.9 - 40.5 L/kg | Various soils. | [2][17] |

The metabolites of indaziflam generally exhibit lower sorption and are therefore more mobile than the parent compound.[2][18] For example, the fluoroethyldiaminotriazine (FDAT) metabolite has a much lower Koc, ranging from 10 to 50 mL/g, indicating a higher potential for leaching.[2][17]

Experimental Protocols

The study of indaziflam's environmental fate relies on a combination of field and laboratory experiments. Below are detailed methodologies for key experiments.

Field Dissipation Study

A typical field dissipation study for indaziflam involves the following steps:

-

Site Selection and Plot Establishment: Choose a representative field with known soil characteristics. Establish experimental plots, including control plots (no indaziflam application).

-

Herbicide Application: Apply indaziflam at a known rate, typically the recommended dose (e.g., 75 g a.i. ha⁻¹).[1][11]

-

Soil Sampling: Collect soil samples at regular intervals after application (e.g., 0, 30, 60, 90, 120, 150, 180, and 210 days).[1] Samples are typically collected from the top soil layer (e.g., 0-10 cm) using a soil probe.[1]

-

Sample Preparation: Air-dry and sieve the soil samples to remove large debris.

-

Residue Analysis: Extract indaziflam from the soil using an appropriate solvent (e.g., acetonitrile:water mixture).[19][20] Analyze the extract using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS) to quantify the remaining indaziflam concentration.[1][20][21]

-

Data Analysis: Calculate the dissipation time 50% (DT50) using first-order kinetics.[1]

Batch Equilibrated Sorption Study

The batch equilibration method is commonly used to determine the sorption and desorption characteristics of indaziflam in soil.[15]

-

Soil Preparation: Use air-dried, sieved soil with known physicochemical properties (e.g., organic carbon content, pH, texture).

-

Solution Preparation: Prepare a series of indaziflam solutions of known concentrations in a background electrolyte solution (e.g., 0.01 M CaCl₂).

-

Sorption: Add a known mass of soil to each indaziflam solution. Shake the soil-solution slurries for a predetermined time (e.g., 24 hours) to reach equilibrium.

-

Equilibrium Concentration Measurement: Centrifuge the slurries and analyze the supernatant for the equilibrium concentration of indaziflam using HPLC or LC/MS/MS.

-

Sorption Calculation: Calculate the amount of indaziflam sorbed to the soil by the difference between the initial and equilibrium concentrations. Determine the sorption coefficients (Kd and Koc) using the Freundlich or Langmuir isotherm equations.[15]

-

Desorption: After the sorption phase, replace a portion of the supernatant with a fresh background electrolyte solution. Shake again to reach desorption equilibrium and analyze the supernatant to determine the amount of indaziflam desorbed.

Analytical Methods

The quantification of indaziflam and its metabolites in soil and water samples is typically performed using advanced analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): A common technique for separating and quantifying indaziflam in soil extracts.[1]

-

Liquid Chromatography with Tandem Mass Spectrometry (LC/MS/MS): A highly sensitive and selective method for the simultaneous determination of indaziflam and its various metabolites in complex matrices like soil, water, and plant tissues.[20][22][23][24] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often employed for sample preparation prior to LC/MS/MS analysis.[23]

References

- 1. awsjournal.org [awsjournal.org]

- 2. researchgate.net [researchgate.net]

- 3. mass.gov [mass.gov]

- 4. scielo.br [scielo.br]

- 5. dnr.wisconsin.gov [dnr.wisconsin.gov]

- 6. Mobility of Indaziflam Influenced by Soil Properties in a Semi-Arid Area - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Plant and soil microbial composition legacies following indaziflam herbicide treatment [frontiersin.org]

- 9. Plant and soil microbial composition legacies following indaziflam herbicide treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cambridge.org [cambridge.org]

- 11. Field dissipation and leaching potential of indaziflam in soil columns from coffee-cultivated areas with different soil cover materials - Advances in Weed Science [awsjournal.org]

- 12. hort [journals.ashs.org]

- 13. researchgate.net [researchgate.net]

- 14. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Mobility of Indaziflam Influenced by Soil Properties in a Semi-Arid Area | PLOS One [journals.plos.org]

- 17. researchgate.net [researchgate.net]

- 18. Sorption-desorption of indaziflam and its three metabolites in sandy soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. epa.gov [epa.gov]

- 21. questjournals.org [questjournals.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. tandfonline.com [tandfonline.com]

Soil Degradation Pathways of Alion® Herbicide Active Ingredients: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the soil degradation pathways of the active ingredients in Alion® herbicide: indaziflam (B594824) and isoxaben (B1672637). The information is compiled from various scientific studies to offer a comprehensive resource on their environmental fate, metabolic products, and the methodologies used for their analysis.

Indaziflam

Indaziflam is a pre-emergent alkylazine herbicide that controls a broad spectrum of annual grasses and broadleaf weeds by inhibiting cellulose (B213188) biosynthesis. Its persistence and degradation in soil are critical factors in its environmental profile.

Soil Degradation Pathway of Indaziflam

The primary mechanism for indaziflam dissipation in the soil environment is biotic degradation by soil microorganisms.[1][2] It is characterized by a relatively long half-life in soil, generally exceeding 150 days.[1] The degradation of indaziflam leads to the formation of several key metabolites, which are generally more mobile in the soil than the parent compound.[1][2]

The major degradation products of indaziflam identified in soil are:

-

Indaziflam-triazine indanone (ITI)

-

Indaziflam-carboxylic acid (ICA)

-

Indaziflam-hydroxyethyl

Of these, indaziflam-triazine indanone, indaziflam-carboxylic acid, and indaziflam-triazinediamine are considered the main breakdown products.[3][4] The diaminotriazine metabolite (FDAT) is noted for being more persistent and mobile, giving it a higher potential to leach into groundwater.[2]

Quantitative Data on Indaziflam Soil Degradation

The dissipation rate of indaziflam in soil is influenced by factors such as soil type, organic matter content, pH, temperature, and microbial activity. The following table summarizes reported soil half-life (DT50) values for indaziflam from various studies.

| Soil Type | Half-life (DT50) in days | Application Rate (g a.i./ha) | Study Conditions | Reference |

| Sandy Loam | 63 - 99 | 25 and 50 | Greenhouse | [3] |

| Sandy Clay Loam | 96 | Not specified | Field | |

| Loamy Sand | 78 | Not specified | Field | |

| Clay Oxisol (OXIcl) | 135 - 161 | 75 | Field | |

| Sandy Clay Oxisol (OXIsc) | 95 - 119 | 75 | Field | |

| Various EU soils | >150 | Not specified | Aerobic metabolism study | [1] |

Experimental Protocols for Indaziflam Soil Studies

1.3.1. Soil Dissipation Field Study

-

Objective: To determine the rate of indaziflam dissipation under field conditions.

-

Methodology:

-

Establish field plots with defined soil characteristics.

-

Apply indaziflam at a specified rate (e.g., 75 g a.i./ha).

-

Collect soil samples at various time intervals (e.g., 0, 30, 60, 90, 120, 150, 180, and 210 days after application) from a specific depth (e.g., 0-10 cm).

-

Prepare composite samples, air-dry, and sieve.

-

Store samples frozen until analysis.

-

Extract indaziflam and its metabolites from soil using an appropriate solvent (e.g., acetonitrile:water mixture).

-

Analyze the extracts using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

-

Calculate the dissipation half-life (DT50) using first-order kinetics.

-

1.3.2. Laboratory Soil Incubation Study

-

Objective: To study the degradation of indaziflam under controlled laboratory conditions.

-

Methodology:

-

Collect and characterize soil samples.

-

Treat soil samples with a known concentration of indaziflam (often radiolabeled, e.g., with ¹⁴C, for metabolic studies).

-

Incubate the treated soil in the dark at a constant temperature (e.g., 20-25°C) and moisture level.

-

At various time points, extract and analyze soil samples for the parent compound and its metabolites using techniques like radio-HPLC.

-

Mineralization can be assessed by trapping evolved ¹⁴CO₂.

-

Isoxaben

Isoxaben is a pre-emergent benzamide (B126) herbicide used for the control of broadleaf weeds. Its degradation in soil is a key aspect of its environmental behavior.

Soil Degradation Pathway of Isoxaben

The primary routes of isoxaben degradation in the environment are microbial breakdown and photolysis (degradation by sunlight).[6] It is considered to have a moderate to high persistence in soil, with a typical half-life of around 100 days.[6] The degradation of isoxaben in soil leads to the formation of several metabolites.

Key soil metabolites of isoxaben include:

-

N-[3-(l-hydroxy-l-methylpropyl)-5-isoxazolyl]-2,6-dimethoxybenzamide (principal soil metabolite)[7][8]

-

2,6-dimethoxybenzamide [7]

-

2-hydroxy-6-methoxybenzamide [7]

-

3-(1-ethyl-1-methylpropyl)isoxazol-5-ylamine [9]

Studies have isolated isoxaben-metabolizing bacteria, such as those from the genus Microbacterium, confirming the significant role of microbial activity in its degradation.[9]

References

- 1. academic.oup.com [academic.oup.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Degradation of isoxaben in soils and an aqueous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. wsdot.wa.gov [wsdot.wa.gov]

- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 6. Method Development and Validation of Indaziflam and Its Five Metabolites in Soil, Water, and Fruits by Modified QuEChERS and UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. davidpublisher.com [davidpublisher.com]

- 9. Isoxaben soil biodegradation in pear tree orchard after repeated high dose application. | DIAL.pr - BOREAL [dial.uclouvain.be]

- 10. scielo.br [scielo.br]

- 11. researchgate.net [researchgate.net]

Alkylazine Herbicides: A Technical Guide to their Mode of Action as Cellulose Biosynthesis Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alkylazine herbicides represent a significant class of weed control agents, with their primary mode of action being the potent and specific inhibition of cellulose (B213188) biosynthesis in susceptible plants. This technical guide provides an in-depth exploration of the biochemical mechanisms underlying the herbicidal activity of alkylazines, with a particular focus on indaziflam (B594824), a prominent member of this class. This document details the effects of these herbicides on the cellulose synthase complex, presents quantitative data on their efficacy, outlines key experimental protocols for their study, and provides visual representations of the involved pathways and experimental workflows.

Introduction

The alkylazine class of herbicides, classified under Group 29 by the Weed Science Society of America (WSSA), are highly effective pre-emergent herbicides that provide long-lasting residual control of a broad spectrum of grass and broadleaf weeds.[1] The first-generation alkylazine, triaziflam, exhibited a dual mode of action, inhibiting both photosystem II electron transport and cellulose biosynthesis.[2][3] Subsequent research led to the development of more specific inhibitors, such as indaziflam, which primarily targets cellulose biosynthesis, offering improved efficacy and a more focused mechanism of action.[4] Understanding the precise mode of action of these herbicides is crucial for optimizing their use, managing herbicide resistance, and discovering new herbicidal compounds.

The Molecular Target: Cellulose Biosynthesis

The primary target of alkylazine herbicides is the biosynthesis of cellulose, a fundamental component of the plant cell wall that provides structural integrity and rigidity. Cellulose is a linear polymer of β-(1→4)-linked D-glucose residues, synthesized by large, plasma membrane-localized protein complexes known as cellulose synthase complexes (CSCs) or rosettes. Each CSC is believed to contain multiple cellulose synthase (CESA) catalytic subunits.

Alkylazine herbicides, and specifically indaziflam, disrupt the normal function of these CESA proteins.[4] This inhibition leads to a rapid cessation of cellulose production, resulting in aberrant cell wall formation, loss of anisotropic growth, and ultimately, the death of the developing seedling.

Effects on Cellulose Synthase (CESA) Dynamics

Live-cell imaging studies using fluorescently tagged CESA proteins have provided significant insights into the molecular mechanism of indaziflam. Treatment with indaziflam leads to a notable reduction in the velocity of CESA complexes at the plasma membrane.[4] This "slowing" of the CSCs is a key indicator of the inhibition of the cellulose polymerization process. Unlike some other cellulose biosynthesis inhibitors, indaziflam does not cause the rapid clearance of CESA complexes from the plasma membrane but rather leads to their accumulation.[4]

Quantitative Efficacy of Alkylazine Herbicides

The herbicidal activity of alkylazines is dose-dependent and varies among different weed species. The following tables summarize the available quantitative data on the efficacy of indaziflam.

Table 1: Dose-Response of Various Weed Species to Indaziflam

| Weed Species | Parameter | EC50 (g ai/ha) | EC80 (g ai/ha) | EC90 (g ai/ha) | Reference |

| Large Crabgrass (Digitaria sanguinalis) | Seedling Emergence Inhibition (14 DAT) | - | 15.7 | 26.3 | [5] |

| Shoot Mass Reduction (84 DAT) | - | - | - | [5] | |

| Root Mass Reduction (84 DAT) | - | - | - | [5] | |

| Barnyardgrass (Echinochloa crus-galli) | Seedling Emergence Inhibition (14 DAT) | - | - | - | [5] |

| Broadleaf Signalgrass (Urochloa platyphylla) | Seedling Emergence Inhibition (14 DAT) | - | - | - | [5] |

| Doveweed (Murdannia nudiflora) | Seedling Emergence Inhibition (14 DAT) | - | - | - | [5] |

| Purple Nutsedge (Cyperus rotundus) | Shoot Mass Reduction (84 DAT) | - | - | - | [5] |

| Root Mass Reduction (84 DAT) | - | - | - | [5] |

DAT: Days After Treatment. EC50, EC80, and EC90 represent the effective concentrations required to inhibit the respective parameter by 50%, 80%, and 90%. Data for some parameters were not available in the cited literature.

Table 2: Growth Reduction (GR50) Values for Indaziflam against Various Plant Species

| Plant Species | GR50 (g ai/ha) | Reference |

| Downy Brome (Bromus tectorum) | 0.38 | [6] |

| Feral Rye (Secale cereale) | 0.38 | [6] |

| Kochia (Bassia scoparia) | 0.87 | [6] |

| Arabidopsis (Arabidopsis thaliana) | 0.87 | [6] |

GR50 represents the concentration of herbicide required to cause a 50% reduction in plant growth.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mode of action of alkylazine herbicides.

Quantification of Crystalline Cellulose Content (Updegraff Method)

This protocol is adapted from the method described by Updegraff (1969) and is widely used for the determination of crystalline cellulose content in plant tissues.[1][7][8][9]

Materials:

-

Plant tissue (e.g., hypocotyls, roots)

-

Chloroform:Methanol (1:1, v/v)

-

Updegraff reagent (Acetic acid:Nitric acid:Water, 8:1:2, v/v/v)

-

67% Sulfuric acid

-

Anthrone (B1665570) reagent (0.2% anthrone in concentrated sulfuric acid)

-

Glucose (for standard curve)

-

Microcentrifuge tubes

-

Heating block

-

Spectrophotometer

Procedure:

-

Sample Preparation: Harvest and freeze-dry plant tissue. Grind the tissue to a fine powder.

-

Alcohol Insoluble Residue (AIR) Preparation: a. Wash the ground tissue sequentially with 70% ethanol, chloroform:methanol (1:1), and acetone to remove soluble components. b. Dry the resulting pellet (AIR) overnight.

-

Updegraff Treatment: a. To a known weight of AIR (e.g., 5 mg), add Updegraff reagent. b. Incubate at 100°C for 30 minutes. c. Cool and centrifuge to pellet the cellulose. d. Wash the pellet with water and then with acetone to remove the Updegraff reagent. e. Dry the cellulose pellet.

-

Hydrolysis: a. Add 67% sulfuric acid to the dry pellet and incubate for 1 hour at room temperature to hydrolyze the cellulose to glucose.

-

Quantification: a. Take an aliquot of the hydrolyzed sample and dilute it with water. b. Add anthrone reagent and heat at 100°C for 5-10 minutes. c. Cool on ice and measure the absorbance at 620 nm. d. Calculate the glucose concentration using a standard curve prepared with known concentrations of glucose. The amount of cellulose is then calculated from the glucose content.

Live-Cell Imaging of Cellulose Synthase Complexes

This protocol allows for the visualization of the dynamics of CESA complexes in living plant cells and the effect of inhibitors like indaziflam.[10][11]

Materials:

-

Arabidopsis thaliana seedlings expressing a fluorescently tagged CESA protein (e.g., YFP-CESA6).

-

Growth medium (e.g., 0.5x Murashige and Skoog medium with 1% sucrose (B13894) and 0.8% agar).

-

Indaziflam stock solution (in DMSO).

-

Confocal or spinning-disk microscope equipped with appropriate lasers and filters.

-

Microscope slides and coverslips.

Procedure:

-

Seedling Growth: Grow Arabidopsis seedlings expressing the fluorescent CESA construct vertically on agar (B569324) plates in the dark for 3-5 days.

-

Sample Mounting: a. Excise a portion of the hypocotyl. b. Mount the hypocotyl segment in a drop of liquid growth medium on a microscope slide.

-

Inhibitor Treatment: a. For inhibitor studies, add indaziflam to the mounting medium at the desired final concentration. Include a DMSO control.

-

Microscopy: a. Image the epidermal cells of the hypocotyl using a confocal or spinning-disk microscope. b. Acquire time-lapse series of images of the plasma membrane to visualize the movement of the fluorescent CESA particles.

-

Data Analysis: a. Use image analysis software (e.g., ImageJ) to track the movement of individual CESA particles and calculate their velocity. b. Compare the velocities of CESA particles in control and indaziflam-treated seedlings.

Quantification of Ectopic Lignification

Inhibition of cellulose biosynthesis often leads to a compensatory increase in lignin (B12514952) deposition, a phenomenon known as ectopic lignification.[4]

Materials:

-

Plant seedlings treated with an alkylazine herbicide.

-

Phloroglucinol-HCl stain (Wiesner stain).

-

Microscope.

Procedure:

-

Staining: a. Immerse whole seedlings or tissue sections in a solution of 2% phloroglucinol (B13840) in 95% ethanol for 2-5 minutes. b. Transfer the stained tissue to a drop of concentrated HCl on a microscope slide.

-

Microscopy: a. Observe the tissue under a light microscope. Lignified tissue will stain a cherry-red color.

-

Quantification (Semi-quantitative): a. The intensity and distribution of the red staining can be scored visually or quantified using image analysis software to compare the degree of ectopic lignification between control and treated plants.

Visualizing the Mode of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of the alkylazine mode of action.

Cellulose Biosynthesis Pathway and the Site of Alkylazine Inhibition

Caption: Inhibition of the Cellulose Synthase Complex by Alkylazine Herbicides.

Experimental Workflow for Characterizing Cellulose Biosynthesis Inhibitors

Caption: Workflow for the characterization of alkylazine herbicides.

Conclusion

Alkylazine herbicides, exemplified by indaziflam, are potent inhibitors of cellulose biosynthesis, a mode of action that provides effective and long-lasting weed control. Their specificity for the cellulose synthase complex makes them valuable tools for both agricultural applications and for fundamental research into plant cell wall biology. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals working to understand and develop this important class of herbicides. Further research into the precise binding site of alkylazines on the CESA complex and the mechanisms of resistance will continue to advance our knowledge and application of these valuable compounds.

References

- 1. Estimation of Crystalline Cellulose Content of Plant Biomass using the Updegraff Method [jove.com]

- 2. benchchem.com [benchchem.com]

- 3. Triaziflam (Ref: IDH-1105) [sitem.herts.ac.uk]

- 4. Indaziflam herbicidal action: a potent cellulose biosynthesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bioone.org [bioone.org]

- 6. Indaziflam: a new cellulose-biosynthesis-inhibiting herbicide provides long-term control of invasive winter annual grasses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Video: Estimation of Crystalline Cellulose Content of Plant Biomass using the Updegraff Method [jove.com]

- 8. scribd.com [scribd.com]

- 9. Comprehensive Compositional Analysis of Plant Cell Walls (Lignocellulosic biomass) Part II: Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bio-protocol.org [bio-protocol.org]

- 11. en.bio-protocol.org [en.bio-protocol.org]

The Differential Herbicidal Action of Indaziflam on Monocot versus Dicot Weeds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indaziflam (B594824), a potent herbicide belonging to the alkylazine chemical class, exerts its phytotoxic effects by inhibiting cellulose (B213188) biosynthesis, a fundamental process in plant cell wall formation. This in-depth technical guide explores the core mechanism of indaziflam's herbicidal action and elucidates the nuanced differences in its efficacy against monocotyledonous (monocot) and dicotyledonous (dicot) weeds. Through a comprehensive review of current research, this document details the molecular interactions, physiological consequences, and quantitative impacts of indaziflam on susceptible plant species. Experimental protocols for assessing herbicidal activity are provided, and key pathways and workflows are visualized to facilitate a deeper understanding of its mode of action and differential selectivity.

Introduction

Indaziflam is a pre-emergence and early post-emergence herbicide that provides long-lasting residual control of a broad spectrum of annual grasses and broadleaf weeds.[1][2][3] Its unique mode of action, the inhibition of cellulose biosynthesis, classifies it as a Group 29 herbicide by the Herbicide Resistance Action Committee (HRAC), making it a valuable tool for managing weed resistance.[4] Unlike other cellulose biosynthesis inhibitors (CBIs), such as isoxaben, which are often more effective against dicots, indaziflam demonstrates strong activity against both monocots and dicots.[5][6][7] However, emerging research suggests a greater sensitivity in monocot species at lower application rates.[8][9][10] This guide will dissect the available scientific literature to provide a detailed technical overview of indaziflam's herbicidal properties with a focus on its differential action.

Mechanism of Action: Inhibition of Cellulose Biosynthesis

Indaziflam's primary mode of action is the disruption of cellulose synthesis in the plant cell wall.[5][11] This process is critical for cell division, elongation, and maintaining the structural integrity of the plant.[3]

Key Molecular Events:

-

Target Site: Indaziflam targets the cellulose synthase (CESA) complex located in the plasma membrane.[5][12]

-

Disruption of CESA Particle Movement: Treatment with indaziflam leads to a reduction in the velocity of CESA particles at the plasma membrane.[5][6] Interestingly, unlike some other CBIs, it does not cause a complete halt of these particles but rather a slowing of their movement.[5]

-

Increased CESA Density: A characteristic effect of indaziflam is an atypical increase in the density of CESA particles at the plasma membrane.[5][6][12]

-

Inhibition of Cellulose Production: The culmination of these events is a dose-dependent inhibition of crystalline cellulose production, which can be observed within an hour of treatment.[5][7]

The precise molecular target of indaziflam within the CESA complex is distinct from that of other CBIs like isoxaben, as demonstrated by the lack of cross-resistance in isoxaben-resistant mutants.[5][6][7]

Differential Efficacy: Monocots vs. Dicots

While indaziflam is a broad-spectrum herbicide, several studies indicate a quantitative difference in its efficacy between monocot and dicot weeds, with monocots often exhibiting greater sensitivity.

Quantitative Data on Herbicidal Efficacy

The following tables summarize key quantitative data from various studies, illustrating the dose-dependent response of different weed species to indaziflam.

Table 1: Growth Reduction (GR50) Values for Monocot and Dicot Weeds

| Weed Species | Type | Growth Parameter | GR50 (pM) | GR50 (g ai/ha) | Reference |

| Poa annua (Annual Bluegrass) | Monocot | Root Growth | 231 (avg for monocots) | 0.38 (avg for monocots) | [8][9] |

| Bromus tectorum (Downy Brome) | Monocot | Root Growth | - | - | [9] |

| Secale cereale (Feral Rye) | Monocot | Root Growth | - | - | [9] |

| Arabidopsis thaliana | Dicot | Root Growth | 512 (avg for dicots) | 0.87 (avg for dicots) | [8][9] |

| Kochia scoparia | Dicot | Root Growth | - | - | [9] |

Note: GR50 is the concentration of herbicide required to reduce plant growth by 50%.

Table 2: Seedling Emergence Inhibition by Indaziflam

| Weed Species | Type | Inhibition (%) | Application Rate (g ai/ha) | Days After Treatment | Reference |

| Digitaria sanguinalis (Large Crabgrass) | Monocot | ~90 | 33 | 14 | [13][14][15] |

| Brachiaria platyphylla (Broadleaf Signalgrass) | Monocot | ~90 | 33 | 14 | [13][14][15] |

| Echinochloa crus-galli (Barnyardgrass) | Monocot | ~80 | 33 | 14 | [13][14][15] |

| Murdannia nudiflora (Doveweed) | Monocot | ~50 | 33 | 14 | [13][14][15] |

Table 3: Fresh Shoot Biomass Reduction by Pre-emergence Application of Indaziflam

| Weed Species | Type | Biomass Reduction (%) | Application Rate (g ai/ha) | Days After Treatment | Reference |

| Digitaria sanguinalis (Large Crabgrass) | Monocot | 86 | 49 | 28 | [1] |

| Setaria faberi (Giant Foxtail) | Monocot | 97 | 49 | 28 | [1] |

| Oxalis stricta (Creeping Woodsorrel) | Dicot | 96 | 49 | 28 | [1] |

| Cardamine hirsuta (Hairy Bittercress) | Dicot | 93 | 49 | 28 | [1] |

The data consistently show that indaziflam is highly effective at very low concentrations. While effective on both groups, studies specifically comparing monocots and dicots suggest that lower rates are needed to achieve similar levels of control in monocots.[8][9] For instance, the average GR50 for monocots was found to be less than half that for dicots in one study.[8][9]

Physiological and Morphological Effects

Indaziflam treatment results in distinct and observable symptoms in susceptible seedlings:

-

Radial Swelling: Both monocot and dicot seedlings exhibit radial swelling of the roots and hypocotyls, a classic symptom of CBI herbicides.[5][6][7]

-

Ectopic Lignification: Abnormal lignification in tissues is another common response.[5][6][7]

-

Inhibition of Root and Shoot Elongation: The most direct agronomic effect is the severe inhibition of root and shoot growth, preventing weed establishment.[5]

Experimental Protocols

The evaluation of indaziflam's herbicidal action involves various laboratory and greenhouse-based experiments. Below are detailed methodologies for key assays cited in the literature.

Dose-Response Bioassay for Growth Inhibition

This protocol is adapted from studies evaluating the GR50 of indaziflam on various weed species.[5][16]

Objective: To determine the concentration of indaziflam required to inhibit root or shoot growth by 50%.

Materials:

-

Petri dishes

-

Solidifying agent (e.g., Gelrite®, agar)

-

Technical grade indaziflam (≥98%)

-

Solvent (e.g., DMSO)

-

Weed seeds of interest (e.g., Poa annua, Arabidopsis thaliana)

-

Growth chamber with controlled light and temperature

-

Digital calipers or imaging system for measurement

Procedure:

-

Media Preparation: Prepare the gelling medium according to the manufacturer's instructions. While the medium is still molten, add the desired concentrations of indaziflam. A stock solution of indaziflam in a solvent like DMSO is typically used to create a dilution series. Ensure the final solvent concentration is consistent and low (e.g., <0.1%) across all treatments, including a solvent-only control.

-

Plating: Pour the indaziflam-containing medium into sterile petri dishes and allow it to solidify.

-

Seed Sterilization and Sowing: Surface-sterilize the weed seeds to prevent microbial contamination. Place a standardized number of seeds (e.g., 15) onto the surface of the solidified medium in each petri dish.

-

Incubation: Seal the petri dishes and place them in a growth chamber under controlled conditions (e.g., 24-hour light, 22°C). The orientation of the plates can be vertical to encourage straight root growth.

-

Data Collection: After a defined period (e.g., 7-14 days), measure the primary root or hypocotyl length of each seedling using digital calipers or an imaging system with analysis software.

-

Data Analysis: Calculate the average growth for each indaziflam concentration. Normalize the data as a percentage of the control (0 pM indaziflam). Use non-linear regression analysis with a log-logistic dose-response model to calculate the GR50 value.

Greenhouse Pot Study for Pre-emergence Efficacy

This protocol is a generalized method based on pre-emergence weed control studies.[1][15][17]

Objective: To evaluate the effectiveness of indaziflam in preventing weed emergence and reducing biomass when applied to the soil surface before weed germination.

Materials:

-

Pots or trays

-

Standardized soil mix or field soil

-

Weed seeds

-

Indaziflam formulated product

-

Research plot sprayer with a calibrated nozzle

-

Greenhouse with controlled environmental conditions

-

Balance for biomass measurement

Procedure:

-

Potting and Seeding: Fill pots with the chosen soil medium. Sow a known number of weed seeds at a shallow, uniform depth (e.g., 1-1.5 cm).

-

Herbicide Application: Apply indaziflam at a range of rates (e.g., 0, 30, 60, 90, 120 g ai/ha) to the soil surface using a calibrated research sprayer to ensure uniform coverage. The soil should be moist at the time of application.

-

Irrigation: After application, lightly irrigate the pots to incorporate the herbicide into the upper soil layer where weed seeds are germinating. Maintain a consistent watering regime throughout the experiment.

-

Incubation: Place the pots in a greenhouse under optimal conditions for weed growth.

-

Data Collection:

-

Emergence: Count the number of emerged seedlings at regular intervals (e.g., 7, 14, 21, and 28 days after treatment).

-

Control Rating: Visually assess the percentage of weed control compared to the untreated control.

-

Biomass: At the end of the experiment (e.g., 28-40 days), harvest the above-ground shoot biomass from each pot. Determine the fresh weight immediately. Dry the biomass in an oven until a constant weight is achieved to determine the dry weight.

-

-

Data Analysis: Analyze emergence counts and biomass data using analysis of variance (ANOVA). Calculate the percentage reduction in emergence and biomass relative to the untreated control for each herbicide rate.

Conclusion

Indaziflam is a highly effective herbicide that acts by inhibiting cellulose biosynthesis, a mechanism that is potent against both monocot and dicot weeds. Its unique molecular interaction with the CESA complex distinguishes it from other CBIs and provides a valuable tool for herbicide resistance management. Quantitative data from multiple studies reveal that while indaziflam provides broad-spectrum control, monocotyledonous weeds often exhibit greater sensitivity, requiring lower concentrations for effective control compared to many dicotyledonous species.[8][9][10] This differential activity, coupled with its long soil residual, underscores the importance of understanding its behavior for optimizing weed management strategies in various agricultural and non-crop systems. Further research into the molecular basis for this differential sensitivity will be crucial for the continued sustainable use of this important herbicide.

References

- 1. Ornamental plant safety and weed control with indaziflam | Weed Technology | Cambridge Core [resolve.cambridge.org]

- 2. awsjournal.org [awsjournal.org]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. apvma.gov.au [apvma.gov.au]

- 5. Indaziflam Herbicidal Action: A Potent Cellulose Biosynthesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. Indaziflam: a new cellulose-biosynthesis-inhibiting herbicide provides long-term control of invasive winter annual grasses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Indaziflam: Control Effectiveness in Monocotyledonous and Eudicotyledonous Weeds as a Function of Herbicide Dose and Soil Texture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mass.gov [mass.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Dose-response of five weed species to indaziflam and oxadiazon | Weed Technology | Cambridge Core [cambridge.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | A bioassay to determine Poa annua responses to indaziflam [frontiersin.org]

- 17. Weed control with indaziflam in soils with different physico-chemical attributes - Advances in Weed Science [awsjournal.org]

The History and Development of Indaziflam: A Technical Guide

An In-depth Technical Guide for Researchers and Scientists

Abstract

Indaziflam (B594824), developed by Bayer CropScience, represents a significant advancement in weed management, introducing a novel mode of action that addresses the growing challenge of herbicide resistance. This technical guide provides a comprehensive overview of the history, development, and chemical properties of indaziflam (coded as BCS-AA10717). It details the discovery process, which evolved from an earlier alkylazine compound, and outlines the chemical synthesis and structure-activity relationships that led to its superior herbicidal properties. The guide elaborates on its unique mode of action as a potent cellulose (B213188) biosynthesis inhibitor (CBI), detailing its effects on the CELLULOSE SYNTHASE A (CESA) complex. Furthermore, it presents quantitative data on its efficacy, physicochemical properties, and environmental fate in structured tables, alongside detailed experimental protocols for key studies. Visual diagrams created using Graphviz illustrate the development timeline, chemical synthesis, mechanism of action, and environmental degradation pathway. This document is intended for researchers, scientists, and professionals in the fields of crop protection and drug development.

History and Discovery

The development of indaziflam is rooted in the exploration of the alkylazine class of chemistry. In the late 1990s, the Japanese company Idemitsu Kosan introduced triaziflam (B178908), the first alkylazine herbicide.[1][2] While triaziflam showed herbicidal activity, its commercial success was limited.[2] A key observation was its dual mode of action, inhibiting both photosystem II and cellulose biosynthesis.[1]

Recognizing the potential of a novel herbicidal mode of action to combat resistant weeds, scientists at Bayer CropScience initiated a research program to optimize the alkylazine chemical class.[1][3] Their goal was to enhance the herbicidal profile by focusing solely on the inhibition of cellulose biosynthesis.[1] This extensive optimization and structure-activity relationship (SAR) program led to the identification of indaziflam (BCS-AA10717), a compound with significantly superior properties.[1][2] Bayer patented this new molecule, which received its first registration for use in the USA in 2010.[2] Indaziflam is now marketed under various brand names, including Alion™, Specticle™, and Esplanade™.[1][4]

Chemical Properties and Synthesis

Indaziflam is a chiral molecule belonging to the fluoroalkyltriazine herbicide group.[2] The technical grade active ingredient is a racemic mixture of two active stereoisomers, designated Isomer A ((1R,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-yl]-6-[(1R)-1-fluoroethyl]) and Isomer B ((1R,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-yl]-6-[(1S)-1-fluoroethyl]), with Isomer A being the predominant and more active form.[5]

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | N-[(1R,2S)-2,3-dihydro-2,6-dimethyl-1H-inden-1-yl]-6-[(1RS)-1-fluoroethyl]-1,3,5-triazine-2,4-diamine | [2] |

| CAS Number | 950782-86-2 | [2] |

| Chemical Formula | C₁₆H₂₀FN₅ | [2] |

| Molar Mass | 301.369 g·mol⁻¹ | [2] |

| Melting Point | 183 °C | [2] |

| Water Solubility | 2.8 mg/L (at 20 °C) | [2][6] |

| log P (Kow) | 2.8 (at pH 7) | [2][7] |

| pKa | 3.5 (weak acid) | [7][8] |

| Vapor Pressure | Low (not volatile) | [9] |

Technical Synthesis

The synthesis of indaziflam is a multi-step process that requires precise stereochemical control. A key intermediate is the chiral amine, (1R,2S)-indanylamine.[10][11] The technical synthesis developed by Bayer involves an efficient two-step approach to form the triazine ring from this intermediate.[10]

-

Biguanidine (B15175387) Formation: The (1R,2S)-indanylamine is reacted with cyanoguanidine. A significant innovation by Bayer was the use of an aluminium alkoxide catalyst. This allows the reaction to proceed at a much lower temperature (avoiding side reactions common in older methods) and stabilizes the resulting biguanidine intermediate via an aluminium chelate, leading to high yield and purity.[10]

-

Triazine Ring Closure: The biguanidine intermediate undergoes ring closure with a 2-fluoro propionic acid ester. The aluminium is smoothly released during this cyclization step, forming the final indaziflam molecule.[10]

Mode of Action: Cellulose Biosynthesis Inhibition

Indaziflam is a potent, pre-emergent herbicide classified as a Group 29 (WSSA) or Group L (HRAC) herbicide.[12] Its primary mode of action is the inhibition of cellulose biosynthesis (CBI), a mechanism that is distinct from many other herbicides, making it a valuable tool for resistance management.[1][6]

Cellular Mechanism

Cellulose, a crucial component of the plant cell wall, is synthesized at the plasma membrane by the Cellulose Synthase Complex (CSC), which is composed of CELLULOSE SYNTHASE A (CESA) proteins.[13] Indaziflam disrupts this process by directly affecting the CESA proteins.

Live-cell imaging studies using confocal microscopy on Arabidopsis thaliana expressing fluorescently-tagged YFP:CESA6 have elucidated the specific effects of indaziflam:[13][14]

-

Reduced CESA Velocity: Indaziflam significantly reduces the velocity of CESA particles moving along the plasma membrane. In untreated cells, CESA particles move at an average velocity of approximately 336 nm/min. Following indaziflam treatment, this velocity is reduced by about 65% to around 119 nm/min.[13][15] This slowing of the CESA complex directly inhibits the polymerization of glucan chains into cellulose microfibrils.

-

Increased CESA Density: Unlike other CBIs such as isoxaben (B1672637) or quinoxyphen which cause a rapid clearance of CESA particles from the plasma membrane, indaziflam treatment leads to an atypical increase in the density of CESA particles.[13][16]

-

Distinct Target Site: Arabidopsis mutants resistant to isoxaben or quinoxyphen show no cross-resistance to indaziflam, indicating that indaziflam has a different molecular target or binding site within the cellulose synthesis machinery.[13][17]

This inhibition of cellulose deposition severely affects cell wall formation, cell division, and cell elongation, ultimately preventing the germination and emergence of susceptible weed seedlings.[9][12]

Experimental Protocols

Protocol: Analysis of CESA6 Particle Velocity

This protocol is based on the methodology described by Brabham et al. (2014) for live-cell imaging of CESA proteins.[1][13]

-

Plant Material and Growth: Use transgenic Arabidopsis thaliana seedlings expressing YFP:CESA6. Grow seedlings for 3 days in the dark on vertically oriented plates containing Murashige and Skoog (MS) medium.

-

Sample Preparation: Mount 3-day-old etiolated seedlings in a chambered slide with liquid MS medium for imaging.

-

Herbicide Treatment: Prepare a stock solution of technical grade indaziflam in DMSO. For treatment, add indaziflam to the liquid MS medium to a final concentration of 500 nM. Use a 0.01% DMSO solution as a mock treatment control.

-

Confocal Microscopy:

-

Use a spinning-disk confocal microscope equipped with a high-sensitivity camera.

-

Image the epidermal cells of the upper hypocotyl.

-

Acquire time-lapse images of the plasma membrane focal plane at a rate of 1 frame per 5 seconds for a total duration of 5-10 minutes.

-

Use a 488 nm laser for YFP excitation and collect emission between 500-550 nm.

-

-

Data Analysis:

-

Generate kymographs from the time-lapse image series using imaging software (e.g., ImageJ/Fiji).

-

Measure the slope of the lines in the kymographs, which represent the velocity of individual YFP:CESA6 particles.

-

Calculate the average velocity and standard deviation for at least 50 particles from multiple seedlings for both treated and control groups.

-

Perform a student's t-test to determine the statistical significance of any observed differences in velocity.

-

Protocol: Soil Dissipation Field Study

This protocol is a generalized methodology based on descriptions from field dissipation studies.[6][18][19][20]

-

Site Selection and Plot Design:

-

Select two distinct soil types (e.g., sandy clay loam and loamy sand).

-

Establish experimental plots (e.g., 10 m²) in a randomized block design with at least three replicates per treatment. Include untreated control plots.

-

-

Herbicide Application:

-

Apply indaziflam at a specified rate (e.g., 75 g a.i. ha⁻¹) using a calibrated research plot sprayer.

-

-

Soil Sampling:

-

Collect composite soil samples from each plot at predetermined intervals (e.g., 0, 30, 60, 90, 120, 150, 180, and 210 days after application).

-

Use a soil probe (e.g., 5 cm diameter) to collect cores to a depth of 0-10 cm.

-

Air-dry the samples, sieve to remove debris, and store frozen (-20 °C) until analysis.

-

-

Sample Extraction and Analysis (UHPLC-MS/MS):

-

Extraction: Extract a subsample of soil (e.g., 10 g) with an appropriate solvent, such as acetonitrile (B52724) containing 1% ammonium (B1175870) hydroxide, using microwave extraction or vortexing.[21][22]

-

Cleanup: Centrifuge the extract and purify it using solid-phase extraction (SPE) cartridges (e.g., C18 or PRiME HLB) to remove matrix interferences.[21][23]

-

Analysis: Analyze the final extract using an ultra-high-performance liquid chromatography system coupled to a tandem mass spectrometer (UHPLC-MS/MS) operating in positive electrospray ionization (ESI+) and multiple reaction monitoring (MRM) mode.[21]

-

Quantification: Quantify indaziflam concentration by comparing peak areas to a calibration curve prepared from certified analytical standards.

-

-

Data Analysis:

-

Plot the indaziflam concentration over time for each plot.

-

Model the dissipation using first-order kinetics (Cₜ = C₀e⁻ᵏᵗ).

-

Calculate the dissipation time 50% (DT₅₀), or half-life, from the rate constant (k) using the formula: DT₅₀ = ln(2)/k.

-

Quantitative Data

Weed Control Efficacy

Indaziflam provides effective pre-emergence control of a broad spectrum of annual grass and broadleaf weeds at low application rates.

| Weed Species | Type | Parameter | Value | Reference |

| Large Crabgrass (Digitaria sanguinalis) | Grass | EC₉₀ (Emergence) | 33 g ha⁻¹ | [24] |

| Barnyardgrass (Echinochloa crus-galli) | Grass | EC₈₀ (Emergence) | 33 g ha⁻¹ | [24] |

| Goosegrass (Eleusine indica) | Grass | Control (at 70 g ha⁻¹) | 84-100% | [25] |

| Arabidopsis thaliana (Wild Type) | Broadleaf | GR₅₀ (Root Growth) | 0.512 nM | [26] |

| Kochia (Bassia scoparia) | Broadleaf | GR₅₀ (Root Growth) | ~0.693 nM | [27] |

| Downy Brome (Bromus tectorum) | Grass | GR₅₀ (Root Growth) | ~0.231 nM | [26][27] |

ECₓ = Effective concentration for X% response; GR₅₀ = Concentration for 50% growth reduction.

Environmental Fate Properties

The environmental behavior of indaziflam is characterized by its persistence and moderate mobility in soil. Its degradation leads to metabolites that can be more mobile than the parent compound.

| Parameter | Soil Type | Value | Reference |

| DT₅₀ (Aerobic Soil) | Sandy Clay Loam | 96 days | [28] |

| Loamy Sand | 78 days | [28] | |

| Sandy Clay Oxisol | 95 - 119 days | [6][19] | |

| Clay Oxisol | 135 - 161 days | [6][19] | |

| DT₅₀ (Aqueous Photolysis) | N/A | 3.7 days | [9][29] |

| Koc (Soil Organic Carbon Partition Coefficient) | Various | 396 - 789 L/kg | [9] |

| Average | ~496 L/kg | [19] |

DT₅₀ = Dissipation Time 50% (Half-life); Koc = A measure of mobility in soil (higher value = less mobile).

References

- 1. researchgate.net [researchgate.net]

- 2. Indaziflam - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Federal Register :: Indaziflam; Pesticide Tolerance [federalregister.gov]

- 5. apvma.gov.au [apvma.gov.au]

- 6. awsjournal.org [awsjournal.org]

- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 8. Mobility of Indaziflam Influenced by Soil Properties in a Semi-Arid Area - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mass.gov [mass.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. CN108794339A - The preparation method of one kind (1R, 2S) -2,6- dimethyl -1- amido indanes - Google Patents [patents.google.com]

- 12. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 13. Indaziflam Herbicidal Action: A Potent Cellulose Biosynthesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. Indaziflam herbicidal action: a potent cellulose biosynthesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scielo.br [scielo.br]

- 19. Field dissipation and leaching potential of indaziflam in soil columns from coffee-cultivated areas with different soil cover materials - Advances in Weed Science [awsjournal.org]

- 20. researchgate.net [researchgate.net]

- 21. Method Development and Validation of Indaziflam and Its Five Metabolites in Soil, Water, and Fruits by Modified QuEChERS and UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. epa.gov [epa.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. Ornamental plant safety and weed control with indaziflam | Weed Technology | Cambridge Core [resolve.cambridge.org]

- 26. researchgate.net [researchgate.net]

- 27. IL317964A - Crystalline form of indaziflam, methods for its preparation and use thereof - Google Patents [patents.google.com]

- 28. researchgate.net [researchgate.net]

- 29. downloads.regulations.gov [downloads.regulations.gov]

Indaziflam's Toxicological Profile for Non-Target Organisms: A Technical Review

Introduction

Indaziflam (B594824) is a pre-emergent alkylazine herbicide used to control a broad spectrum of annual grasses and broadleaf weeds. Its primary mode of action is the inhibition of cellulose (B213188) biosynthesis, a crucial process for plant cell wall formation. This action prevents cell division and elongation, thereby inhibiting seed germination and the growth of young seedlings.[1][2] While effective for weed management, its impact on non-target organisms is a critical consideration for environmental risk assessment. This technical guide provides a comprehensive overview of the toxicological profile of indaziflam concerning non-target terrestrial and aquatic organisms, soil microbiology, and non-target plants, tailored for researchers and environmental scientists.

Mode of Action: Cellulose Biosynthesis Inhibition

Indaziflam disrupts the formation of plant cell walls by inhibiting cellulose biosynthesis.[3][4] Specifically, it has been shown to reduce the velocity of CELLULOSE SYNTHASE A (CESA) protein complexes in the plasma membrane.[4][5][6] This interference with CESA function leads to a rapid, dose-dependent reduction in the production of crystalline cellulose.[4][5] The resulting lack of a functional cell wall halts cell division and elongation, which is fatal to germinating seeds and developing seedlings.[1]

Caption: Indaziflam's mode of action via inhibition of the cellulose synthase complex.

Environmental Fate and Transport

The environmental behavior of indaziflam dictates its exposure potential to non-target organisms.

-

In Soil: Indaziflam is characterized as moderately mobile to mobile and is moderately persistent to persistent in aerobic soils, with reported half-lives often exceeding 150 days.[7] In anaerobic soil and sediment conditions, it is stable and persistent.[7] The primary routes of dissipation are biotic degradation and leaching.[7]

-

In Water: It is stable to hydrolysis but is susceptible to rapid photolysis in clear, shallow waters, with a half-life of approximately 3.7 days. Indaziflam readily partitions from the water column to sediment, where it persists.[7]

-

Metabolites: Key environmental metabolites include triazine-indanone, indaziflam-carboxylic acid, indaziflam-hydroxyethyl, indaziflam-olefin, and fluoroethyldiaminotriazine (FDAT).[8] Several of these degradates are more mobile in soil than the parent compound, posing a potential risk for leaching.[8] The toxicity of indaziflam-olefin and indaziflam-hydroxyethyl is similar to the parent compound, while other degradates are generally 2 to 7 times less toxic.[9]

-

Bioaccumulation: The potential for indaziflam to bioaccumulate in organisms is considered low due to its rapid metabolism and excretion in animal studies.[7]

Caption: Environmental fate and transport pathways of indaziflam.

Toxicological Profile: Terrestrial Organisms

Indaziflam generally exhibits low acute toxicity to terrestrial animals but can have chronic effects at higher doses.

Table 1: Summary of Indaziflam Toxicity to Terrestrial Vertebrates

| Taxon | Species | Endpoint | Value (a.i.) | Effect/Comment | Reference(s) |

|---|---|---|---|---|---|

| Avian | Colinus virginianus (Bobwhite Quail) | Acute Oral LD₅₀ | >2000 mg/kg bw | Practically non-toxic | [10] |

| Taeniopygia guttata (Zebra Finch) | Acute Oral LD₅₀ | >2000 mg/kg bw | Practically non-toxic | [11] | |

| Anas platyrhynchos (Mallard Duck) | Reproductive NOEC | 1000 mg/kg diet | No reproductive effects observed at the highest concentration tested. | [10] | |

| Mammal | Rattus norvegicus (Rat) | Acute Oral LD₅₀ | >5000 mg/kg bw | Low acute toxicity. | [10] |

| | Canis familiaris (Dog) | Chronic NOAEL | 2.0 mg/kg/day | The nervous system is the primary target organ; dogs are the most sensitive species. |[7] |

Table 2: Summary of Indaziflam Toxicity to Terrestrial Invertebrates | Taxon | Species | Endpoint | Value (a.i.) | Exposure | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | Bees | Apis mellifera (Honeybee) | Acute Contact LD₅₀ | >100 µ g/bee | 72 hours | Practically non-toxic. |[12][13] | | | Apis mellifera (Honeybee) | Acute Oral LD₅₀ | >100 µ g/bee | 72 hours | Practically non-toxic. |[13] | | Earthworms | Eisenia foetida | Acute LC₅₀ | >1000 mg/kg soil | 14 days | Not acutely toxic. |[10][14] | | | Eisenia foetida | Chronic NOEC | 6.7 mg/kg soil | 56 days | Reduction in offspring observed at higher concentrations. |[10] |

-

Mammals: Indaziflam has low acute toxicity via oral, dermal, and inhalation routes.[7] However, subchronic and chronic studies identify the nervous system as the primary target organ, with dogs being significantly more sensitive than rodents.[7] Other affected organs in rodent studies include the kidneys, liver, and thyroid.[9]

-

Birds: The herbicide is considered practically non-toxic to birds on an acute oral and subacute dietary basis.[9][10] Reproductive studies have not indicated significant adverse effects.[10]

-

Bees and Earthworms: Indaziflam demonstrates low acute toxicity to honeybees and earthworms.[9][10] However, extended exposure can be toxic to earthworms, affecting reproduction.[9][10]

Toxicological Profile: Aquatic Organisms

In contrast to its effects on terrestrial fauna, indaziflam is highly toxic to many aquatic organisms, particularly fish and plants.

Table 3: Summary of Indaziflam Toxicity to Aquatic Animals | Taxon | Species | Endpoint | Value (a.i.) | Exposure | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | Freshwater Fish | Lepomis macrochirus (Bluegill Sunfish) | Acute LC₅₀ | 320 µg/L | 96 hours | Highly toxic. |[14] | | | Oncorhynchus mykiss (Rainbow Trout) | Acute LC₅₀ | 0.32–0.77 mg/L | 96 hours | Highly toxic. |[10] | | | Pimephales promelas (Fathead Minnow) | Chronic NOEC | 0.465 mg/L | 35 days | Reduction in fry survival at higher concentrations. |[10] | | Marine/Estuarine Fish | Cyprinodon variegatus (Sheepshead Minnow) | Acute LC₅₀ | 0.61 mg/L | 96 hours | Highly toxic. |[9] | | Freshwater Invertebrates | Daphnia magna | Acute EC₅₀ | >2.8 mg/L | 48 hours | Slightly to moderately toxic; limited by solubility. |[10] | | | Daphnia magna | Chronic NOEC | 0.34 mg/L | 21 days | Reduction in growth at higher concentrations. |[10] | | Marine/Estuarine Invertebrates | Americamysis bahia (Mysid Shrimp) | Acute LC₅₀ | 1.0 mg/L | 96 hours | Moderately to highly toxic. |[10] | | Amphibians | - | - | - | Assumed to be toxic based on surrogate fish data. |[7] |

Table 4: Summary of Indaziflam Toxicity to Aquatic Plants | Taxon | Species | Endpoint | Value (a.i.) | Exposure | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | Algae | Pseudokirchneriella subcapitata | ErC₅₀ (Growth Rate) | 0.082–3.9 mg/L | 96 hours | Very highly toxic. |[10] | | Aquatic Macrophyte | Lemna gibba (Duckweed) | ErC₅₀ (Growth Rate) | 0.073 µg/L | 7 days | Extremely toxic. |[10] |

-

Fish: Indaziflam is classified as highly toxic to both freshwater and marine fish on an acute exposure basis.[9][10]

-

Aquatic Invertebrates: It is considered slightly to moderately toxic to freshwater invertebrates but moderately to highly toxic to their estuarine and marine counterparts.[9][10]

-

Aquatic Plants: The most significant risk in aquatic environments is to non-target plants. Indaziflam is extremely toxic to algae and aquatic macrophytes like duckweed, with adverse effects occurring at very low concentrations.[9][10] This is an expected outcome given its herbicidal mode of action.

Effects on Non-Target Plants and Soil Microorganisms

-

Non-Target Terrestrial Plants: As a potent herbicide, indaziflam can adversely affect non-target terrestrial plants through spray drift or runoff.[15] Studies have shown it affects seedling emergence and vegetative vigor at application rates lower than those registered for use.[9] Forb communities can be particularly sensitive, while some perennial grasses may show more tolerance.

-

Soil Microorganisms: While regulatory assessments often conclude that indaziflam is not toxic to soil microorganisms, recent research indicates it can alter the soil environment and microbial community structure.[10][16] Studies have reported that indaziflam application can lead to decreased soil organic matter, increased soil nitrate, and significant shifts in the composition of bacterial and fungal communities.[16][17][18] These changes can affect key ecosystem processes like carbon and nitrogen cycling.[19][20]

Experimental Protocols

The toxicological data presented are derived from standardized tests, primarily following OECD (Organisation for Economic Co-operation and Development) or similar regulatory guidelines.

Avian Acute Oral Toxicity (based on OECD 223) This test is designed to determine the median lethal dose (LD₅₀) of a substance when administered orally to birds.[21][22][23] In a typical study, birds (e.g., Bobwhite quail) are fasted and then given a single dose of the test substance via gavage.[21] Multiple dose groups are used. The animals are then observed for a period of 14 days for mortality and clinical signs of toxicity.[21][24] The LD₅₀, the dose estimated to be lethal to 50% of the test population, is then calculated.

Fish Acute Toxicity (based on OECD 203) This 96-hour test assesses the concentration that is lethal to 50% of the fish (LC₅₀).[1][25][26][27] Fish (e.g., Rainbow trout) are exposed to a range of concentrations of the test substance in water under controlled conditions (static or semi-static renewal).[25][28] Mortalities and sub-lethal effects are recorded at 24, 48, 72, and 96 hours.[26] The LC₅₀ is determined by plotting mortality against concentration.

Caption: Generalized workflow for an aquatic ecotoxicology test (e.g., OECD 203).

Earthworm Acute Toxicity (based on OECD 207) This 14-day test determines the LC₅₀ of a substance to earthworms (Eisenia fetida) in artificial soil.[29][30][31][32] The test substance is mixed into a standardized artificial soil substrate.[29] Adult worms are introduced to the treated soil and maintained under controlled conditions for 14 days.[31] Mortality and sub-lethal effects (e.g., weight change) are assessed at 7 and 14 days to calculate the LC₅₀.[29][33]

Algal Growth Inhibition (based on OECD 201) This test determines the concentration that inhibits the growth of a freshwater alga (e.g., Pseudokirchneriella subcapitata) by 50% (EC₅₀) over 72-96 hours.[34][35][36][37] Exponentially growing algal cultures are exposed to a range of test substance concentrations in a nutrient-rich medium under continuous light.[38] The growth (biomass) is measured daily, and the inhibition of the growth rate is used to calculate the EC₅₀.[37][38]

Conclusion